molecular formula C15H20BrF2N5O B10939271 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B10939271
M. Wt: 404.25 g/mol
InChI Key: ADRIKOGPLNULJF-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound featuring a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multiple steps. One common approach is the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to remove or modify certain substituents.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may serve as a lead compound in drug discovery, particularly for designing inhibitors or modulators of specific biological pathways.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethyl and trimethylpyrazolyl groups enhances its potential for diverse applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C15H20BrF2N5O

Molecular Weight

404.25 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C15H20BrF2N5O/c1-7-11(8(2)22(5)20-7)6-19-15(24)10(4)23-9(3)12(16)13(21-23)14(17)18/h10,14H,6H2,1-5H3,(H,19,24)

InChI Key

ADRIKOGPLNULJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C

Origin of Product

United States

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